BenchChemオンラインストアへようこそ!

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

RIPK1 Inhibition Necroptosis Inflammation

This N,N-dimethyl carboxamide-substituted 1,8-diazaspiro[4.5]decane is a validated RIPK1 kinase inhibitor (IC50=320 nM) with negligible hERG channel affinity (Ki=40,200 nM), ensuring a cardiac-safe profile for inflammation & necroptosis pathway research. Its spirocyclic core delivers enhanced metabolic stability over linear analogs, while the specific N,N-dimethyl carboxamide group is critical for target potency—direct substitution with related spiro compounds is not scientifically valid. Ideal as a bioisostere reference standard for SAR studies replacing piperazine rings to reduce DNA damage liability. Available for global R&D procurement with documentation to support your assay development.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B7966806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1CCCC12CCNCC2
InChIInChI=1S/C11H21N3O/c1-13(2)10(15)14-9-3-4-11(14)5-7-12-8-6-11/h12H,3-9H2,1-2H3
InChIKeyNVZURQOXXYFIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide: A Spirocyclic Scaffold for Kinase and FAAH Research


N,N-Dimethyl-1,8-Diazaspiro[4.5]decane-1-carboxamide (CAS 2091232-31-2) is a spirocyclic compound featuring a 1,8-diazaspiro[4.5]decane core with an N,N-dimethyl carboxamide substituent . This scaffold is implicated in the inhibition of protein kinases, notably receptor-interacting protein kinase 1 (RIPK1), and fatty acid amide hydrolase (FAAH), positioning it as a relevant tool for studying necroptosis and inflammation pathways . Its molecular formula is C11H21N3O with a molecular weight of 211.30 g/mol, and it is soluble in organic solvents like DMSO and ethanol .

Why Substituting N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide with a Generic Analog Risks Experimental Failure


Direct substitution with other spirocyclic compounds is not scientifically valid due to the specific and quantifiable impact of the N,N-dimethyl carboxamide group on target affinity. The spirocyclic core itself is known to confer enhanced metabolic stability and selectivity compared to linear or monocyclic analogs [1]. Critically, the substituent on the 1,8-diazaspiro[4.5]decane core dictates binding potency. For example, while the 1-(Phenylsulfonyl) analog demonstrates activity at RIPK1, only the N,N-dimethyl carboxamide variant has been directly associated with a specific IC50 of 320 nM against the same target, underscoring that even minor structural deviations can lead to significant, unquantified changes in biological activity [2].

Quantitative Differentiation: N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide vs. Analogs


RIPK1 Inhibition: N,N-Dimethyl Carboxamide vs. 2,8-Diazaspiro[4.5]decan-1-one Derivative

The compound exhibits moderate inhibitory activity against RIPK1, with a reported IC50 value of 320 nM [1]. This is a specific, quantifiable data point that differentiates it from other spirocyclic RIPK1 inhibitors. For instance, a more potent 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41) demonstrates a significantly lower IC50 of 92 nM [2]. This difference in potency provides a clear, data-driven rationale for selecting the appropriate tool compound based on the desired level of target engagement in biochemical assays.

RIPK1 Inhibition Necroptosis Inflammation

Scaffold-Dependent Cytotoxicity: Diazaspiro vs. Piperazine Cores in PARP-1 Inhibitor Frameworks

In a study examining diazaspiro cores as bioisosteres for piperazine within the Olaparib framework, the 1,8-diazaspiro[4.5]decane scaffold demonstrated a quantifiably superior safety profile. While the parent piperazine-containing compound showed significant cytotoxicity and DNA damage, the diazaspiro replacement resulted in a reduction of both parameters [1]. This class-level inference suggests that compounds based on the 1,8-diazaspiro[4.5]decane core, including N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, may possess an inherently lower potential for off-target DNA damage compared to simpler piperazine analogs.

DNA Damage Cytotoxicity Bioisostere

Physicochemical Differentiation: hERG Liability Profile

The compound's potential for cardiotoxicity, a critical factor in selecting compounds for in vivo studies, is quantifiable through its hERG inhibition profile. N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide exhibits a Ki of 40,200 nM (40.2 µM) against the hERG channel, indicating a very low affinity for this off-target [1]. This can be compared to the clinical candidate sigma-1 receptor antagonist E-52862 (S1RA), which has an IC50 of 4.7 µM for the 5-HT2B receptor and a Ki > 1000 nM for the sigma-2 receptor [2]. The high hERG Ki of the target compound suggests a potentially lower risk of QT prolongation compared to compounds with nanomolar or low micromolar hERG affinities.

hERG Cardiotoxicity Safety Pharmacology

Physical Property Comparison: Solubility Profile

The solubility of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is quantified in specific solvents: >100 mg/mL in DMF, >50 mg/mL in DMSO and Ethanol, and >1.6 mg/mL in PBS (pH 7.2) . This solubility profile can be compared to the clinical sigma-1 antagonist EST64454, which is noted for its 'outstanding aqueous solubility' and classification as a BCS class I compound [1]. While the target compound shows high solubility in organic solvents, its limited aqueous solubility (>1.6 mg/mL) clearly differentiates it from highly water-soluble clinical candidates and informs appropriate solvent selection for biological assays.

Solubility Formulation In Vitro Assay

Optimal Application Scenarios for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide in Drug Discovery


Investigating RIPK1-Mediated Necroptosis in Biochemical Assays

This compound is an appropriate tool for studying RIPK1-dependent necroptosis pathways in biochemical assays where a moderate level of target inhibition (IC50 = 320 nM) is desired or acceptable [1]. Its mechanism of action involves blocking RIPK1 kinase activity, thereby preventing the activation of the necroptosis pathway [2]. Researchers should note that more potent RIPK1 inhibitors, such as certain 2,8-diazaspiro[4.5]decan-1-one derivatives (IC50 = 92 nM), are available for studies requiring stronger target engagement [1].

In Vitro Studies Requiring a Low hERG Liability Profile

For in vitro or early ex vivo studies where minimizing the risk of confounding cardiotoxicity is paramount, this compound presents a favorable profile. Its low affinity for the hERG channel (Ki = 40,200 nM) makes it a safer alternative to tool compounds or clinical candidates with sub-micromolar hERG activity [1]. This is particularly relevant when studying pathways where cardiac function is a primary or secondary readout.

As a Spirocyclic Scaffold for Kinase Inhibitor Optimization

The 1,8-diazaspiro[4.5]decane core serves as a valuable starting point for medicinal chemistry optimization, particularly as a bioisostere for piperazine rings. Evidence shows that replacing a piperazine with a diazaspiro core can lead to reduced DNA damage and cytotoxicity [1]. This compound can be used as a reference standard in SAR studies aimed at improving the safety profile of novel kinase inhibitors by exploiting the unique three-dimensional architecture of the spirocyclic system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.